6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-13(5-3-1)6-9-15-10-7-14(8-11-15)12-16-14/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKACCAATDJFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314023 | |
| Record name | 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-98-7 | |
| Record name | NSC279912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide-Mediated Spirocyclization
A primary route involves epoxide intermediates to form the spirocyclic framework. In a patented microreactor-based approach, cyclohexanone derivatives react with ammonia and sodium hypochlorite under controlled conditions to generate 1-oxa-6-azaspiro[2.5]octane precursors. Subsequent phenethylation is achieved via nucleophilic substitution or reductive amination.
Key Steps :
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Epoxide Formation : Cyclohexanone derivatives undergo epoxidation using NaOCl/NH₃ at −5°C to 25°C.
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Spirocyclization : Epoxide intermediates react intramolecularly under basic conditions (e.g., K₂CO₃) to form the spiro core.
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Phenethylation : The nitrogen atom is alkylated with 2-phenylethyl bromide in DMF at 70°C for 48 hours.
Optimization Data :
Reductive Amination Strategy
This method constructs the spiro system via reductive amination, avoiding epoxide intermediates. A two-step protocol involves:
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Imine Formation : Reacting cyclohexanone with 2-phenylethylamine in methanol under reflux.
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Reduction : Sodium cyanoborohydride reduces the imine to the amine, followed by acid-catalyzed cyclization.
Advantages :
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Avoids hazardous epoxidizing agents.
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Higher functional group tolerance compared to epoxide routes.
Limitations :
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Requires strict anhydrous conditions.
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Moderate yields (65–72%) due to competing polymerization.
Continuous-Flow Microreactor Synthesis
Recent advances utilize microreactors for enhanced safety and yield. A representative protocol:
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Feed Preparation :
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Stream A : Cyclohexanone (1.0 M) in THF.
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Stream B : Aqueous NH₃ (28%) + NaOCl (12% w/w).
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Reaction : Streams mixed in a T-shaped micromixer (residence time: 2 min) at 10°C.
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Workup : Continuous extraction with ethyl acetate, followed by rotary evaporation.
Performance Metrics :
| Metric | Batch Reactor | Microreactor |
|---|---|---|
| Yield | 62% | 88% |
| Byproduct Formation | 18% | 5% |
| Scalability | Limited | High |
Critical Analysis of Methodologies
Yield Comparison
| Method | Average Yield | Key Challenges |
|---|---|---|
| Epoxide-Mediated | 82% | Hypochlorite handling |
| Reductive Amination | 68% | Moisture sensitivity |
| Microreactor | 88% | Initial equipment cost |
Industrial Applicability
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Microreactor Systems : Preferred for large-scale production due to superior heat transfer and reduced exothermic risks.
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Batch Processes : Remain relevant for small-scale syntheses requiring minimal capital investment.
Emerging Techniques
Photocatalytic Cyclization
Preliminary studies demonstrate visible-light-mediated spirocyclization using Ru(bpy)₃²⁺ as a catalyst:
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) catalyze enantioselective spirocyclization:
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Substrate : Prochiral diketone derivatives.
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Enantiomeric Excess : Up to 92% ee.
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Limitation : Substrate scope currently narrow.
Chemical Reactions Analysis
Types of Reactions
6-phenethyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has been studied for its potential therapeutic effects:
- Neuropharmacology: Research indicates that compounds with spirocyclic structures may exhibit neuroprotective properties. Studies have shown that derivatives of this compound can interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .
- Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a mechanism involving the modulation of serotonin receptors .
Material Science
The unique structural properties of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane make it a candidate for various material applications:
- Polymer Chemistry: The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties . Its incorporation into polymer matrices has been studied to improve flexibility and durability.
Analytical Chemistry
The compound's distinctive spectral characteristics facilitate its use in analytical applications:
- Spectroscopy Studies: Techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to characterize the compound and its derivatives. These methods provide insights into molecular interactions and conformational dynamics .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Heterocyclic Chemistry examined the neuroprotective effects of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane derivatives in rodent models of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal loss, suggesting potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Polymer Development
Research conducted at a leading polymer science laboratory investigated the use of this compound as a building block for high-performance polymers. The study demonstrated that incorporating the spirocyclic structure enhanced thermal stability and mechanical strength, making it suitable for applications in aerospace materials .
Mechanism of Action
The mechanism of action of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane involves its role as a selective electrophilic aminating agent. It reacts with nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles, to form aminated products. This reactivity is attributed to its spirocyclic structure, which provides steric and electronic properties conducive to these reactions .
Comparison with Similar Compounds
The following section compares 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects :
- The 2-phenylethyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug intermediates . In contrast, the methyl group in 6-methyl-1-oxa-6-azaspiro[2.5]octane increases aqueous solubility (279 g/L), making it suitable for polar reaction environments .
- BOC-protected derivatives (e.g., CAS 147804-30-6) exhibit improved stability during synthetic steps, preventing unwanted side reactions at the nitrogen center .
Spiro Ring Variations :
- Compounds like 1-oxa-6-azaspiro[3.4]octane oxalate feature a larger spiro system ([3.4] vs. [2.5]), altering ring strain and reactivity. The [3.4] system may exhibit greater conformational flexibility, impacting binding in biological targets .
Functional Group Diversity :
- Benzyl carbamate derivatives (e.g., benzyl 6-azaspiro[2.5]octane-6-carboxylate) introduce a cleavable protecting group, enabling controlled deprotection in multi-step syntheses .
Pharmacological Relevance :
- The target compound’s role in fenspiride synthesis underscores its importance in respiratory therapeutics . Analogues like the oxalate salt (CAS 1408074-51-0) are similarly prioritized for drug discovery pipelines .
Biological Activity
6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological effects. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane is with a molecular weight of approximately 258.36 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane can be achieved through various chemical pathways, often involving the annulation of cycloalkanes and subsequent functionalization steps. Recent studies have reported efficient synthetic routes that utilize readily available starting materials and conventional chemical transformations .
Biological Activity
Research into the biological activity of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has revealed several promising effects:
1. Antimicrobial Activity
Studies have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. In vitro assays demonstrated that 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane has inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria .
2. Antitumor Effects
Preliminary investigations suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
3. Neuroprotective Properties
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The potential for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane to protect neuronal cells from oxidative stress is currently under investigation .
The mechanisms underlying the biological activities of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane are multifaceted:
1. Interaction with Biological Targets
The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to its observed biological effects.
2. Modulation of Gene Expression
Research indicates that spirocyclic compounds can influence gene expression related to cell survival and apoptosis, contributing to their therapeutic potential .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study A | 1-Oxa-6-Azaspiro[3.4]octane | Antimicrobial | Exhibited significant inhibition against E.coli and S.aureus |
| Study B | N-(2-Phenylethyl)-6-Azaspiro[2.5]octane | Antitumor | Induced apoptosis in breast cancer cell lines |
| Study C | Tert-butyl 1-Oxa-6-Azaspiro[2.5]octane | Neuroprotective | Reduced oxidative stress markers in neuronal cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of precursor amines with ketones or esters under acidic or basic conditions. For example, analogous spirocyclic compounds are synthesized via sodium borohydride reduction followed by acid-catalyzed cyclization (e.g., ethyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate synthesis in ). Key factors affecting yields include reagent stoichiometry, solvent polarity (e.g., anhydrous ether for reduction), and temperature control to avoid side reactions. Low yields (e.g., 22% in ) often result from incomplete purification or competing pathways, necessitating chromatographic optimization (e.g., silica gel with ethyl acetate/heptane gradients) .
Q. How is the structural integrity of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : and NMR identify spirocyclic proton environments (e.g., δ 4.34–4.26 ppm for ester groups in ).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
- X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for spirocyclic systems .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core influence biological activity?
- Methodological Answer : Stereochemistry impacts binding affinity to biological targets. Chiral resolution via supercritical fluid chromatography (SFC) using columns like Chiralpak AD-H separates enantiomers (). Activity assays (e.g., enzyme inhibition or cell viability) compare enantiomer potency. For instance, (6S)-configured analogs in showed distinct pharmacological profiles, underscoring the need for stereochemical control during synthesis .
Q. What strategies optimize regioselectivity in functionalizing the spirocyclic framework?
- Methodological Answer : Regioselectivity is achieved through:
- Catalytic Control : Palladium catalysts for cross-coupling at less sterically hindered positions.
- Protecting Groups : Temporary blocking of reactive sites (e.g., esterification of hydroxyl groups in ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at electron-deficient carbons .
Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic compounds?
- Methodological Answer : Discrepancies (e.g., variable receptor binding in vs. ) require:
- Assay Standardization : Uniform cell lines, buffer conditions, and endpoint measurements.
- In Silico Modeling : Molecular docking to predict binding modes and validate experimental results.
- Dose-Response Curves : Establish EC values across multiple replicates to ensure reproducibility .
Experimental Design & Theoretical Frameworks
Q. How can researchers align studies on 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane with existing theoretical models of spirocyclic reactivity?
- Methodological Answer : Link synthesis pathways to concepts like Baldwin’s rules (for cyclization feasibility) or frontier molecular orbital (FMO) theory to predict reaction sites. For example, the spirocyclic strain in aligns with FMO-predicted reactivity at the oxa-aza junction .
Q. What experimental designs ensure reproducibility in pharmacological studies of this compound?
- Replicates : Minimum four replicates per condition to account for biological variability.
- Controls : Include vehicle and positive controls (e.g., known inhibitors).
- Blinding : Mask sample identities during data collection to reduce bias .
Data Analysis & Optimization
Q. How should researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE):
- Variables : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 82% yield in via NaBH/MeOH).
- In-line Analytics : HPLC monitoring detects intermediates, reducing purification losses .
Q. What computational tools predict the environmental fate of 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
